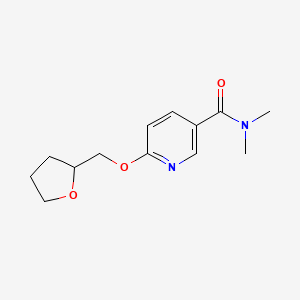
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine (NDPHG) is an organic compound with a guanidine group at the end of a phenyl ring. It is a novel compound that has been studied for its potential applications in scientific research. NDPHG has been studied for its various biochemical and physiological effects, its synthesis methods, and its potential applications in laboratory experiments.
科学的研究の応用
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of oxidative stress on cells and tissues. This compound has also been used to study the effects of various drugs on the body and to study the effects of different types of radiation on cells and tissues. This compound has also been used to study the effects of various environmental factors on the body.
作用機序
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has been found to act as an antioxidant, scavenging free radicals and protecting cells and tissues from oxidative damage. This compound has also been found to act as an anti-inflammatory agent, reducing inflammation in the body. This compound has also been found to act as an anti-cancer agent, inhibiting the growth of cancer cells. This compound has also been found to act as an anti-fungal agent, inhibiting the growth of fungi.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress, reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of fungi. This compound has also been found to have positive effects on the immune system, improving the body’s ability to fight off infections and diseases. This compound has also been found to have positive effects on the cardiovascular system, improving heart health and reducing the risk of heart disease.
実験室実験の利点と制限
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has several advantages and limitations for laboratory experiments. One of the main advantages is that this compound is relatively easy to synthesize, making it an ideal tool for scientific research. Another advantage is that this compound is relatively inexpensive, making it a cost-effective tool for laboratory experiments. One of the main limitations is that this compound is not as stable as some other compounds, making it difficult to store for long periods of time.
将来の方向性
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has several potential future directions. One potential future direction is to further explore the effects of this compound on the immune system, specifically its ability to improve the body’s ability to fight off infections and diseases. Another potential future direction is to further explore the effects of this compound on the cardiovascular system, specifically its ability to improve heart health and reduce the risk of heart disease. Additionally, further research could be done to explore the potential applications of this compound in the treatment of various diseases and conditions.
合成法
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine is synthesized through a multi-step process. The first step involves the reaction of 4,6-dimethylpyrimidin-2-amine with 4-hydroxybenzaldehyde in the presence of a base to form the Schiff base. This Schiff base is then reduced with sodium borohydride to form this compound. This method of synthesis has been found to be efficient and cost-effective for the production of this compound.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-hydroxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-3-5-11(19)6-4-10/h3-7,19H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUDVJOHRCQMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

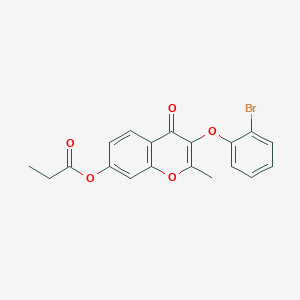
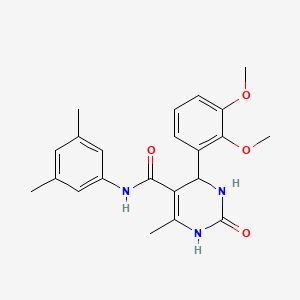
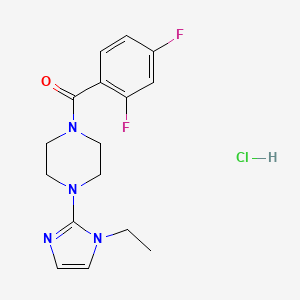
![1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2901698.png)


![N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2901704.png)
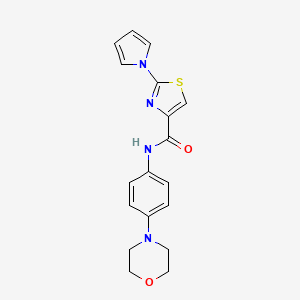
![7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901706.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2901707.png)
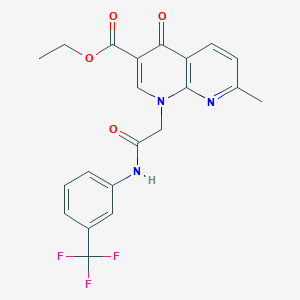
![Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2901711.png)

